molecular formula C13H18N6O2 B11077896 1,3-dimethyl-7-{2-[(2E)-pyrrolidin-2-ylideneamino]ethyl}-3,7-dihydro-1H-purine-2,6-dione

1,3-dimethyl-7-{2-[(2E)-pyrrolidin-2-ylideneamino]ethyl}-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11077896
M. Wt: 290.32 g/mol
InChI Key: AOHYNSFTDJGINE-UHFFFAOYSA-N
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Description

This compound belongs to the class of xanthines and is structurally related to theophylline . It contains a purine ring system with two methyl groups at positions 1 and 3, along with an ethyl group at position 7. Theophylline, a well-known xanthine derivative, has bronchodilatory effects and is used in the treatment of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route starts with theobromine (another xanthine) as the precursor. Theobromine undergoes methylation at positions 1 and 3 to yield 1,3-dimethyltheobromine. Subsequent ethylation at position 7 leads to the desired compound.

Reaction Conditions: The methylation steps typically involve treatment with methylating agents such as dimethyl sulfate or methyl iodide . Ethylation can be achieved using ethyl bromide or ethyl iodide . These reactions are carried out under basic conditions.

Industrial Production: While not widely produced industrially, this compound can be synthesized on a laboratory scale for research purposes.

Chemical Reactions Analysis

Reactivity: 1,3-dimethyl-7-ethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various reactions:

    Oxidation: It can be oxidized to form the corresponding xanthine.

    Reduction: Reduction of the carbonyl group at position 2 can yield a dihydroxanthine derivative.

    Substitution: Substitution reactions at the nitrogen atoms are possible.

Common Reagents:

    Methylating agents: Dimethyl sulfate, methyl iodide.

    Ethylation reagents: Ethyl bromide, ethyl iodide.

Major Products: The major products depend on the specific reaction conditions and the starting material. For example, oxidation leads to xanthine, while reduction produces dihydroxanthine.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Although not widely used clinically, it contributes to our understanding of xanthine metabolism and potential drug development.

    Biochemistry: It serves as a model compound for studying xanthine derivatives and their effects on cellular processes.

    Pharmacology: Researchers investigate its interactions with adenosine receptors and its potential therapeutic effects.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. it likely involves modulation of adenosine receptors, leading to bronchodilation and other effects.

Comparison with Similar Compounds

This compound’s uniqueness lies in its ethyl substitution at position 7. Similar compounds include theophylline, caffeine, and theobromine, which share the xanthine core but differ in substituents and biological activities.

Properties

Molecular Formula

C13H18N6O2

Molecular Weight

290.32 g/mol

IUPAC Name

7-[2-(3,4-dihydro-2H-pyrrol-5-ylamino)ethyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C13H18N6O2/c1-17-11-10(12(20)18(2)13(17)21)19(8-16-11)7-6-15-9-4-3-5-14-9/h8H,3-7H2,1-2H3,(H,14,15)

InChI Key

AOHYNSFTDJGINE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNC3=NCCC3

Origin of Product

United States

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